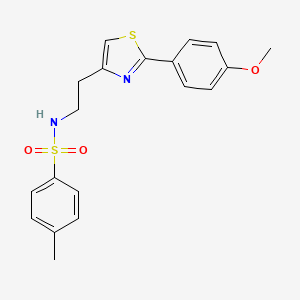

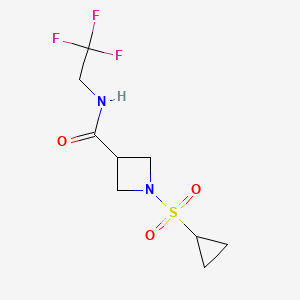

![molecular formula C22H17F2N3O4S B2640533 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955733-99-0](/img/structure/B2640533.png)

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to the one often involves condensation methods . For instance, noble ligands of (E)-N’-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The benzo[d][1,3]dioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The thiazole moiety is an organic five-aromatic ring compound with a general formula of C3H3NS .

Chemical Reactions Analysis

The chemical reactions involving thiazoles, which are part of the compound , are diverse. Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Aplicaciones Científicas De Investigación

Biological Activities and Synthetic Approaches

Antibacterial and Cytotoxic Activities : Analogues of thiazole and carboxamide derivatives have been reported to display promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, with specific compounds showing activity at non-cytotoxic concentrations. This suggests a potential for designing new antibacterial agents based on similar structural frameworks (Palkar et al., 2017).

Synthesis and Screening of Carboxamide Derivatives : Thiazole carboxamide derivatives have been synthesized and subjected to antimicrobial screening, indicating their effectiveness against both gram-positive and gram-negative bacteria. The structure-activity relationship of these compounds provides a foundation for further exploration in drug design (Mhaske et al., 2011).

Evaluation as EGFR Inhibitors : A novel series of benzo[d]thiazole-2-carboxamide derivatives were designed and synthesized as potential epidermal growth factor receptor (EGFR) inhibitors, demonstrating moderate to excellent potency against cancer cell lines. This highlights the potential for developing targeted cancer therapies (Zhang et al., 2017).

Antioxidant and Antiproliferative Potential : The synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides for their antioxidative and antiproliferative activities suggest that these compounds can serve as leads for the development of new therapeutic agents with dual functionalities. This approach is significant for diseases where oxidative stress and cell proliferation are key factors (Cindrić et al., 2019).

Anti-Inflammatory and Analgesic Agents : Research into derivatives of visnaginone and khellinone aimed at developing new anti-inflammatory and analgesic agents showcases the therapeutic potential of benzodifuranyl and thiazolopyrimidine compounds. These findings open avenues for novel drug discovery efforts in managing pain and inflammation (Abu‐Hashem et al., 2020).

Propiedades

IUPAC Name |

2-(1,3-benzodioxole-5-carbonylamino)-N-[(2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N3O4S/c23-14-2-1-3-15(24)13(14)9-25-21(29)12-5-7-18-19(12)26-22(32-18)27-20(28)11-4-6-16-17(8-11)31-10-30-16/h1-4,6,8,12H,5,7,9-10H2,(H,25,29)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPGYGKCJHCPRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)NCC3=C(C=CC=C3F)F)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2640450.png)

![3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine](/img/structure/B2640454.png)

![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)

![N-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2640458.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2640462.png)

![Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2640466.png)

![6,6-dimethyl-2-(methylthio)-9-(4-(trifluoromethyl)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2640472.png)